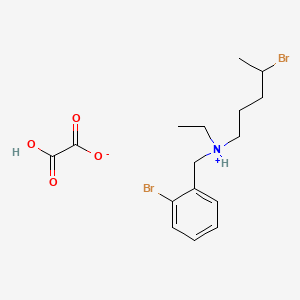
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl and methylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)-4-methylpentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxy-4-methylpentyl)carbamate.
Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-4-methylpentyl)carbamate.
Substitution: Formation of various substituted fluorenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is used as a protecting group for amines. It can be easily attached and removed under mild conditions, making it valuable in peptide synthesis and other organic synthesis applications.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)ethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific substitution pattern on the pentyl chain. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)11-16(13-24)12-23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25) |
InChI Key |
ZTYDYZPKLMWSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


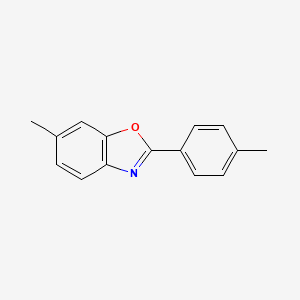
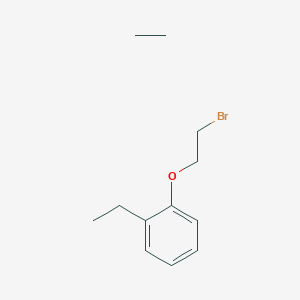
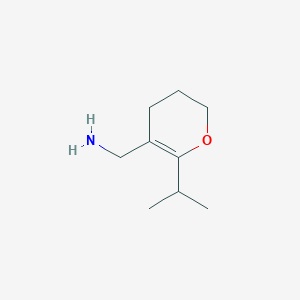
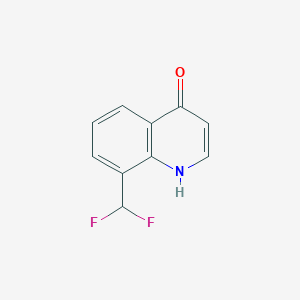
![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
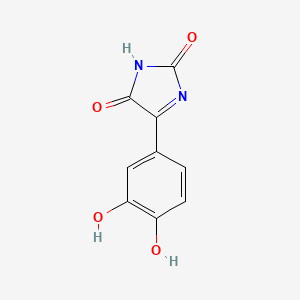
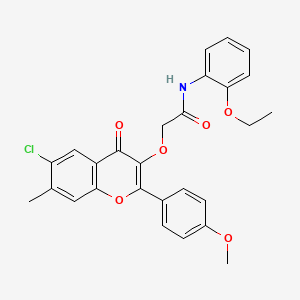
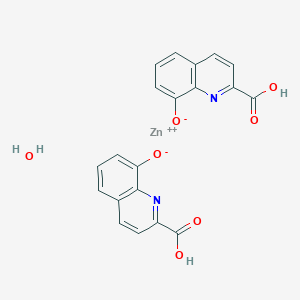
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
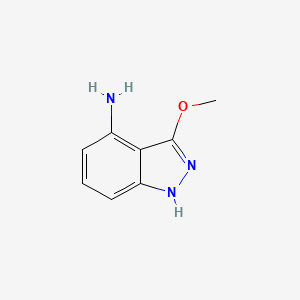
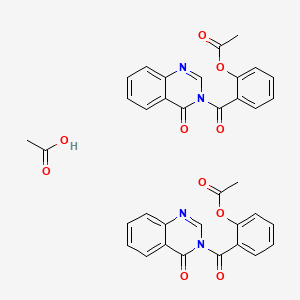
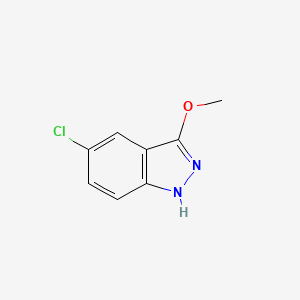
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
